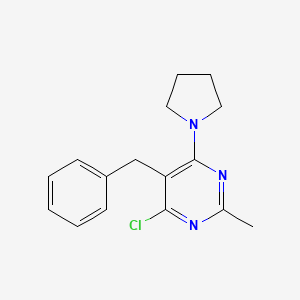

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

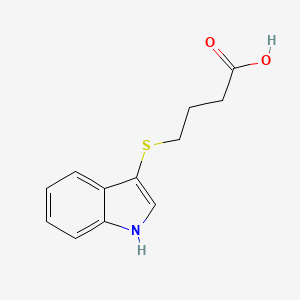

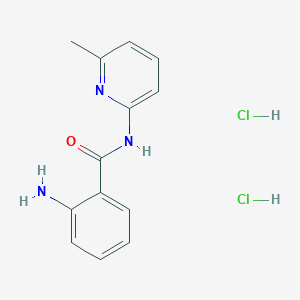

The compound "3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The methoxy group attached to the phenyl ring and the methyl group on the nitrogen of the pyrazole ring are common modifications that can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized using a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This method is noted for its operational simplicity and short reaction time, avoiding the need for isolation and purification of intermediates.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the structure of a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was confirmed by single-crystal X-ray diffraction studies . The dihedral angle between the rings in the molecule indicates a twisted conformation, which can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution, to yield a wide range of products with potential biological activities. The reactivity of these compounds can be influenced by the substituents on the pyrazole ring and the presence of functional groups. For instance, Schiff bases can be synthesized from pyrazole derivatives by reacting with aldehydes or ketones . These reactions are crucial for the development of new compounds with enhanced properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The presence of methoxy and methyl groups can influence the compound's lipophilicity, which is relevant for its pharmacokinetic properties. Additionally, the intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds .

Applications De Recherche Scientifique

Application in Antioxidant and Testicular Protection

- Scientific Field: Biochemistry and Pharmacology .

- Summary of Application: The compound 3-(4-methoxyphenyl) acrylic acid, a derivative of cinnamic acid, has been investigated for its effects on iron-induced testicular injury and oxidative stress .

- Methods of Application: The compound was synthesized and its effects were investigated through ex vivo and in silico studies. Evaluations were done on KAD-1’s FRAP, DPPH free radical scavenging activity, and iron chelating potential .

- Results: The compound showed potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress .

Application in Anticancer Activity

- Scientific Field: Medicinal Chemistry and Oncology .

- Summary of Application: A hybrid compound of chalcone-salicylate has been synthesized and studied for its potency against breast cancer .

- Methods of Application: The compound was synthesized under reflux condition. Its potency was studied in silico using computational approaches (molecular docking and MD simulation) .

- Results: The compound exhibited more negative value of binding free energy than tamoxifen, indicating a potential cytotoxic activity against breast cancer through ERα inhibition .

Application in Antioxidant Activity

- Scientific Field: Biochemistry .

- Summary of Application: The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested .

- Methods of Application: The compounds were synthesized and their antioxidant activities were compared with that of ascorbic acid .

- Results: The antioxidant activity of these compounds was found to be approximately 1.4 times higher than that of ascorbic acid .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Summary of Application: 3-(4-Methoxyphenyl)propanal is a chemical compound used in organic synthesis .

- Methods of Application: The compound can be synthesized and used as a reagent in various organic reactions .

- Results: The specific results or outcomes would depend on the particular reaction or synthesis in which the compound is used .

Application in UV Filters for Cosmetic Applications

- Scientific Field: Cosmetics and Dermatology .

- Summary of Application: Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter used in sunscreen products .

- Methods of Application: The compound is incorporated into sunscreen formulations for its ability to absorb a wide range of UVA rays .

- Results: The use of avobenzone in sunscreens has been shown to reduce the risk of skin disorders caused by UV radiation .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Summary of Application: 3-(4-Methoxyphenyl)propanal is a chemical compound used in organic synthesis .

- Methods of Application: The compound can be synthesized and used as a reagent in various organic reactions .

- Results: The specific results or outcomes would depend on the particular reaction or synthesis in which the compound is used .

Orientations Futures

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVZDKNTAGWKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424395 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

CAS RN |

92469-35-7 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)